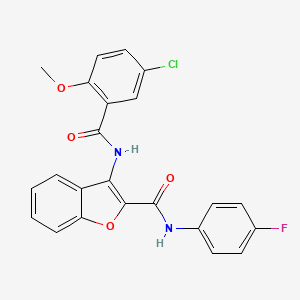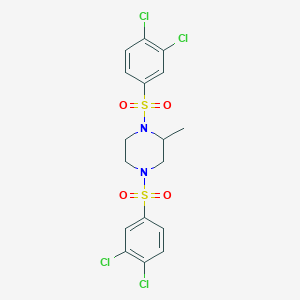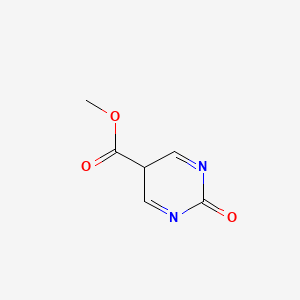![molecular formula C25H29ClN4O4 B12346432 4-[(2-chlorophenyl)methyl]-1-(2,4,5-trimethoxyphenyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B12346432.png)
4-[(2-chlorophenyl)methyl]-1-(2,4,5-trimethoxyphenyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2-chlorophenyl)methyl]-1-(2,4,5-trimethoxyphenyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one is a complex heterocyclic compound that belongs to the class of triazoloquinazolines This compound is characterized by the presence of a triazole ring fused with a quinazoline ring, along with chlorophenyl and trimethoxyphenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-chlorophenyl)methyl]-1-(2,4,5-trimethoxyphenyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with ortho esters or other suitable reagents.
Formation of the Quinazoline Ring: The quinazoline ring is often formed through the cyclization of anthranilic acid derivatives with formamide or other suitable reagents.
Coupling of the Rings: The triazole and quinazoline rings are then coupled together using appropriate linking reagents and conditions.
Introduction of Substituents: The chlorophenyl and trimethoxyphenyl groups are introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may yield amines or alcohols.
Scientific Research Applications
4-[(2-chlorophenyl)methyl]-1-(2,4,5-trimethoxyphenyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antiviral, antimicrobial, and anticancer agent due to its ability to interact with various biological targets.
Biology: The compound is used in biological assays to study its effects on cellular processes and pathways.
Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to understand its therapeutic potential and safety profile.
Industry: It may be used as an intermediate in the synthesis of other complex molecules with pharmaceutical relevance.
Mechanism of Action
The mechanism of action of 4-[(2-chlorophenyl)methyl]-1-(2,4,5-trimethoxyphenyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in critical biological processes.
Pathways Involved: It can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: This compound shares the triazoloquinoxaline core and exhibits similar antiviral and antimicrobial activities.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Known for its diverse pharmacological activities, including anticancer and antimicrobial properties.
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol: This compound is studied for its antiviral and antimicrobial activities.
Uniqueness
4-[(2-chlorophenyl)methyl]-1-(2,4,5-trimethoxyphenyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one is unique due to its specific substitution pattern and the combination of triazole and quinazoline rings, which confer distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C25H29ClN4O4 |
|---|---|
Molecular Weight |
485.0 g/mol |
IUPAC Name |
4-[(2-chlorophenyl)methyl]-1-(2,4,5-trimethoxyphenyl)-3,3a,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
InChI |
InChI=1S/C25H29ClN4O4/c1-32-20-13-22(34-3)21(33-2)12-17(20)23-27-28-25-29(14-15-8-4-6-10-18(15)26)24(31)16-9-5-7-11-19(16)30(23)25/h4,6,8,10,12-13,16,19,25,28H,5,7,9,11,14H2,1-3H3 |
InChI Key |
ORNYLSOSEYFMOL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C2=NNC3N2C4CCCCC4C(=O)N3CC5=CC=CC=C5Cl)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{1-[(cyclopentylcarbamoyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}butanamide](/img/structure/B12346352.png)
![(E)-methyl 2-(4-hydroxy-3-methoxybenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12346358.png)

![2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B12346373.png)


![N-benzyl-2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B12346383.png)

![2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-ethyl-N-phenylacetamide](/img/structure/B12346391.png)
![Ethyl 4-oxo-3,4a-dihydropyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12346399.png)
![2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(3-cyanophenyl)acetamide](/img/structure/B12346400.png)
![2-methyl-1-[(4-propoxynaphthalen-1-yl)sulfonyl]-1H-1,3-benzodiazole](/img/structure/B12346404.png)
![(5Z)-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(2-methylfuran-3-yl)-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one](/img/structure/B12346412.png)

